molecular formula C19H19NOS2 B2408695 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide CAS No. 2034566-76-0

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide

Cat. No. B2408695
M. Wt: 341.49
InChI Key: CYZHAXXYTGXFFT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Molecular Interactions

A study highlighted the synthesis and gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the role of methyl functionality and non-covalent interactions in gelation behavior. Two compounds were found to display gelation towards ethanol/water and methanol/water mixtures, demonstrating the importance of π-π interactions and cyclic N–H⋯N and S⋯O interactions in their structural assembly (Yadav & Ballabh, 2020).

Biological Activities

Research into benzothiazole and thiourea derivatives has shown their potential for biological activities. For instance, benzothiazole-isothiourea derivatives were synthesized and showed significant free radical scavenging activity, with one compound demonstrating protective effects against acetaminophen-induced hepatotoxicity by increasing reduced glutathione content and decreasing malondialdehyde levels (Cabrera-Pérez et al., 2016).

Antimicrobial and Anticancer Activities

Thiourea derivatives have been studied for their antimicrobial properties against various bacterial and fungal strains, showing activity at low concentrations (Limban et al., 2011). Similarly, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity, with several compounds exhibiting moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how much research has been done on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always a good idea to consult a variety of sources and speak with experts when conducting a comprehensive analysis of a chemical compound.


properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS2/c1-13(11-14-12-23-18-10-6-3-7-15(14)18)20-19(21)16-8-4-5-9-17(16)22-2/h3-10,12-13H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHAXXYTGXFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide

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